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Introduction

(S,R)-CFT8634, also referred to as CFT8634, is an orally bioavailable, potent, and selective
heterobifunctional degrader of the bromodomain-containing protein 9 (BRD9).[1][2] Developed
by C4 Therapeutics, CFT8634 was investigated as a potential therapeutic for SMARCB1-
perturbed cancers, such as synovial sarcoma and SMARCB1-null tumors.[2][3] This document
provides a comprehensive technical guide on the preclinical data, with a focus on oral
bioavailability, and the experimental methodologies employed in the evaluation of CFT8634.
Though clinical development was discontinued due to insufficient efficacy in heavily pre-treated
patients, the preclinical data for CFT8634 provide valuable insights into the science of targeted
protein degradation.

Mechanism of Action

CFT8634 functions as a Bifunctional Degradation Activating Compound (BIDAC™). Itis a
heterobifunctional molecule designed to induce the degradation of BRD9 through the ubiquitin-
proteasome system. The molecule simultaneously binds to BRD9 and the E3 ubiquitin ligase
cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the
polyubiquitination of BRD9 and its subsequent recognition and degradation by the proteasome.
The degradation of BRD9 has been shown to be a promising therapeutic strategy for cancers
dependent on its function, a vulnerability that is not effectively addressed by simple inhibition of
its bromodomain.
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Figure 1: Mechanism of Action of CFT8634.

Preclinical Pharmacokinetics and In Vitro Potency

CFT8634 demonstrated favorable oral bioavailability and potent in vitro degradation activity in
preclinical studies. The following tables summarize the key quantitative data.
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Table 1: Oral Bioavailability and Pharmacokinetic
Parameters

Oral Bioavailability = Clearance

Species . Reference(s)
(%) (mL/min/kg)

Mouse 74 6

Rat 83 22

Table 2: In Vitro Degradation Potency

Parameter Value Cell Line Reference(s)

Synovial sarcoma cell
DC50 2nM i
ine

Preclinical Efficacy
In Vitro Studies

CFT8634 demonstrated potent and selective degradation of BRD9 in synovial sarcoma cell
lines, leading to concentration-dependent inhibition of cell growth.

In Vivo Studies

Oral administration of CFT8634 in patient-derived xenograft (PDX) models of synovial sarcoma
resulted in robust, dose-dependent degradation of BRD9 and significant inhibition of tumor
growth. Notably, in the SA13412 PDX model, treatment with CFT8634 led to durable tumor
regression.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of CFT8634 are not fully available
in the public domain. The following sections provide a generalized overview of the
methodologies likely employed, based on the available information and standard laboratory
practices.

In Vitro BRD9 Degradation Assay (Western Blot)
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Objective: To determine the concentration-dependent degradation of BRD9 in cancer cell lines
upon treatment with CFT8634.

General Protocol:

Cell Culture: Synovial sarcoma cell lines (e.g., HSSYII, Yamato-SS) or other relevant lines
(e.g., SW982) are cultured in appropriate media and conditions.

Treatment: Cells are treated with varying concentrations of CFT8634 or vehicle control (e.g.,
DMSO) for a specified duration (e.g., 2, 6, 24 hours).

Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing
protease and phosphatase inhibitors to extract total protein.

Protein Quantification: The total protein concentration of each lysate is determined using a
standard method (e.g., BCA assay).

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated
by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred
to a nitrocellulose or PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with a primary antibody
specific for BRD9. A primary antibody against a loading control protein (e.g., GAPDH,
vinculin, or beta-actin) is used to ensure equal protein loading.

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated
secondary antibody, and the protein bands are visualized using an enhanced
chemiluminescence (ECL) detection system and an appropriate imaging system.

Analysis: The intensity of the BRD9 band is quantified and normalized to the loading control
to determine the extent of degradation at each concentration of CFT8634.
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Figure 2: Generalized workflow for Western Blot analysis of BRD9 degradation.

Cell Viability Assay

Objective: To assess the effect of CFT8634-mediated BRD9 degradation on the viability and
proliferation of cancer cells.

General Protocol:

¢ Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and
allowed to adhere overnight.

o Treatment: Cells are treated with a range of concentrations of CFT8634 or vehicle control.

 Incubation: The plates are incubated for an extended period (e.g., 72 hours or longer) to
allow for effects on cell proliferation.

 Viability Assessment: Cell viability is measured using a commercially available assay Kkit,
such as one based on the reduction of a tetrazolium salt (e.g., MTS or MTT) or the
quantification of ATP (e.g., CellTiter-Glo®).

o Data Acquisition: The absorbance or luminescence is read using a microplate reader.

e Analysis: The data is normalized to the vehicle-treated control cells to determine the
percentage of cell viability at each concentration. The GI50 (concentration for 50% growth
inhibition) can then be calculated.

In Vivo Xenograft Studies
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Objective: To evaluate the in vivo anti-tumor efficacy of orally administered CFT8634.
General Protocol:
o Animal Models: Immunodeficient mice (e.g., NOD-SCID or NSG) are used.

o Tumor Implantation: Patient-derived xenograft (PDX) models, such as SA13412 (harboring
the SS18-SSX1 fusion), are established by subcutaneously implanting tumor fragments into
the flanks of the mice.

o Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, and the
mice are then randomized into treatment and control groups.

e Dosing: CFT8634 is formulated for oral administration (e.g., in a suitable vehicle) and
administered daily (QD) by oral gavage at various dose levels. The control group receives
the vehicle alone.

e Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using
calipers.

e Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors and
plasma may be collected for analysis of BRD9 degradation (e.g., by Western blot or
immunohistochemistry) and drug concentration (pharmacokinetics), respectively.

» Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the
treated groups to the control group. Statistical analysis is performed to determine the
significance of the anti-tumor effect.
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Figure 3: Generalized workflow for in vivo xenograft studies.

Conclusion
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(S,R)-CFT8634 is a well-characterized preclinical compound that demonstrates the potential of
the targeted protein degradation approach. Its high oral bioavailability and potent, selective
degradation of BRD9 translated to significant anti-tumor activity in preclinical models of
synovial sarcoma. While its clinical development was halted, the wealth of preclinical data
generated for CFT8634 serves as a valuable resource for researchers in the field of oncology
and drug development, particularly for those focused on "undruggable” targets and the
advancement of novel therapeutic modalities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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